molecular formula C10H15N3O2 B058724 tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1280210-79-8

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No. B058724
M. Wt: 209.24 g/mol
InChI Key: IBUNCTVDGYIKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate" is a chemical compound that has been the subject of various synthetic and structural studies due to its potential as an intermediate in the synthesis of pharmacologically relevant molecules. This compound's structural complexity and reactivity lend it to be an interesting subject for chemical research.

Synthesis Analysis

The synthesis of similar compounds has been explored through organocatalyzed methods, employing bifunctional noncovalent organocatalysts to yield products like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate as a racemic mixture, confirmed via spectroscopic methods including high-resolution mass spectrometry and NMR (Hozjan et al., 2023). Additionally, microwave-assisted synthesis has been employed for rapid and efficient synthesis, highlighting the versatility in the synthetic approaches for related compounds (Gu & Li, 2013).

Molecular Structure Analysis

X-ray crystallography has been utilized to characterize the molecular and crystal structure of similar compounds, revealing intricate details like intramolecular hydrogen bonding and crystallization behavior, which significantly influence the compound's reactivity and stability (Çolak et al., 2021).

Chemical Reactions and Properties

Research into tert-ButylIsocyanide in Ugi Reaction demonstrates the compound's ability to undergo cyclization into related structures under specific conditions, showcasing the chemical reactivity and potential transformations of these molecules (Nikulnikov et al., 2009).

Physical Properties Analysis

The physical properties of related compounds have been studied through NMR spectroscopy, providing insights into the conformational behavior and dynamics, which are crucial for understanding the compound's behavior in various environments (Chmielewski et al., 1982).

Chemical Properties Analysis

Detailed investigations into the chemical properties, including reactivity under different conditions and with various reagents, have been conducted to understand the versatility and potential applications of these compounds. This includes exploring the electrophilic substitution reactions and the formation of novel derivatives with potential biological activity (Ivanov et al., 2021).

Scientific Research Applications

  • Convertible Reagents in Synthesis : tert-Butyl amides, including related structures to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, have been used as convertible reagents in the Ugi reaction. This approach assists in the microwave-assisted preparation of dihydropyrazolopyrazine diones, demonstrating the utility of such compounds in neighboring-group-assisted cleavage and cyclization reactions (Nikulnikov et al., 2009).

  • Synthesis of Fluorinated Acids : Compounds structurally similar to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate are used in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. These acids have potential applications in pharmaceutical and agrochemical industries (Iminov et al., 2015).

  • Anticancer Drug Synthesis : The compound tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, similar in structure to the queried compound, is an important intermediate in the synthesis of small molecule anticancer drugs. This highlights its role in developing new therapeutic agents (Zhang et al., 2018).

  • Inhibitors Synthesis : The synthesis of acetyl-CoA carboxylase inhibitors involves compounds structurally related to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate. These inhibitors have applications in treating metabolic disorders and diseases (Huard et al., 2012).

  • Reactions in Organic Chemistry : tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate-related compounds are used in various organic reactions, including cyclization, diazotization, and acylation, showcasing their versatility in chemical synthesis (Ivanov et al., 2017).

  • Insecticidal Activity : Some derivatives of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate show promising insecticidal activity, indicating potential applications in pest control and agriculture (Deng et al., 2016).

Safety And Hazards

“tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUNCTVDGYIKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

CAS RN

657428-42-7
Record name tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of hydrazine (3 mL) and tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate (19.22 g) in ethanol (40 mL) was heated at 85° C. in a sealed tube for 4 h. Solvent was removed under reduced pressure, and the residue was triturated with dichloromethane (160 mL) and ethyl acetate (15 mL). The resulting solid was filtered. The filtrate was concentrated and the resulting solid was triturated again. The combined solids were used in the next step.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
19.22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrol[3,4-c]pyrazole-5(1H)-carboxylate (47.0 kg, 207 mol) in dichloromethane (669 kg) at 0° C. was added a methanol solution of toluene-4-sulfonic acid monohydrate (3.7 kg, 20 mol in 38 kg MeOH) drop-wise over 2 h. The reaction was then aged for 4 h at this temperature. Then, 5% aqueous NaHCO3 (91 kg) was added and stirred at room temperature for 30 min. The layers were then separated and the aqueous extracted with dichloromethane (312 kg). The combined organics were washed with 5% brine (190 kg then 483 kg), treated with activated carbon (2.7 kg) and filtered. The resulting organics were dried with Na2SO4, filtered, and concentrated to 71-118 L. n-Heptane was then added (238 kg) and the batch further concentrated to 188-235 L. The slurry was cooled to 10-20° C., filtered, and the cake washed with n-heptane. The solids were dried under vacuum at 40-50° C. overnight to give tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 kg
Type
reactant
Reaction Step One
Quantity
669 kg
Type
solvent
Reaction Step One
Quantity
91 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 3
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 5
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 6
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Citations

For This Compound
1
Citations
VJ Santora, TA Almos, R Barido… - Journal of Medicinal …, 2018 - ACS Publications
We report here the identification and optimization of a novel series of potent GlyT1 inhibitors. A ligand design campaign that utilized known GlyT1 inhibitors as starting points led to the …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.